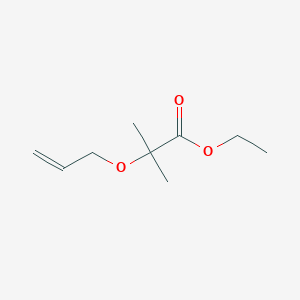![molecular formula C21H32N2O5 B8399516 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester CAS No. 192582-88-0](/img/structure/B8399516.png)
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is a synthetic organic compound used primarily in peptide synthesis. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This compound is valuable in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
Major Products Formed
Scientific Research Applications
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is widely used in:
Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Research: It is employed in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)glycinate: Similar structure but lacks the valine moiety.
Ethyl N-(tert-butoxycarbonyl)alaninate: Contains alanine instead of valine.
Uniqueness
2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is unique due to its specific combination of valine and benzylglycine, making it particularly useful in the synthesis of peptides with specific sequences and properties .
Properties
CAS No. |
192582-88-0 |
|---|---|
Molecular Formula |
C21H32N2O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C21H32N2O5/c1-7-27-17(24)14-23(13-16-11-9-8-10-12-16)19(25)18(15(2)3)22-20(26)28-21(4,5)6/h8-12,15,18H,7,13-14H2,1-6H3,(H,22,26) |
InChI Key |
GHFOLLBWBCOXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
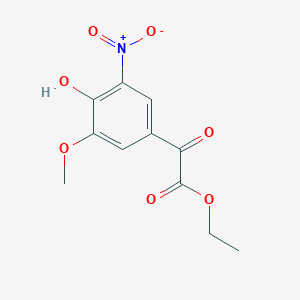
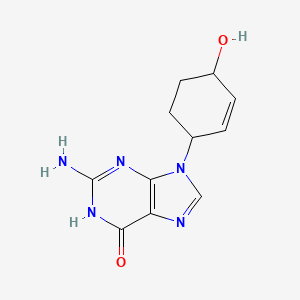
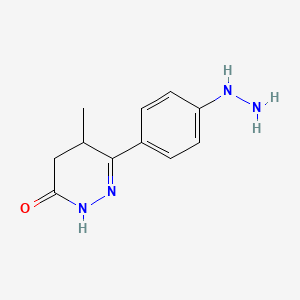
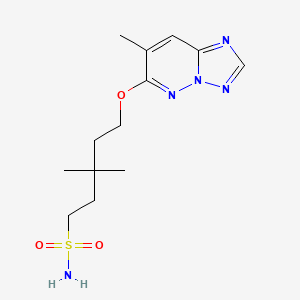
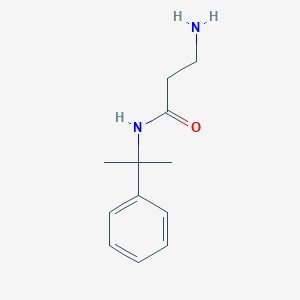
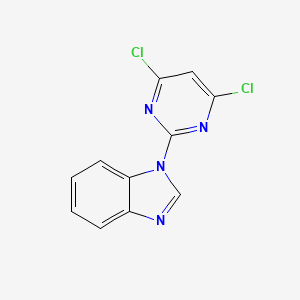
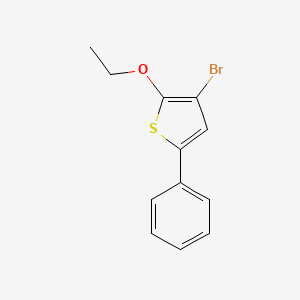
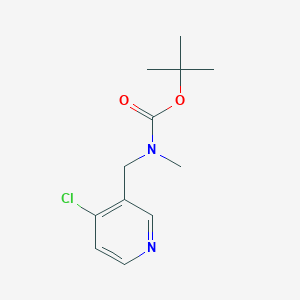
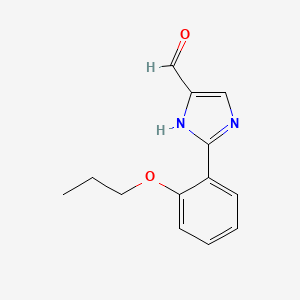
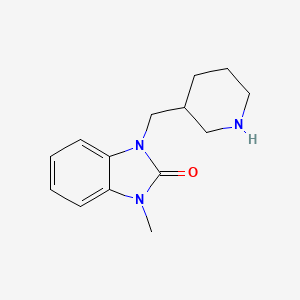
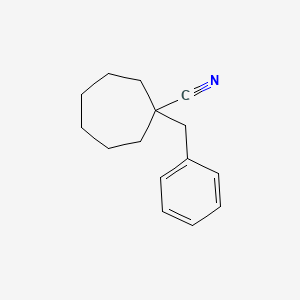
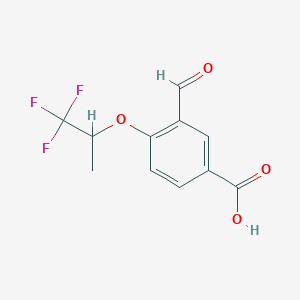
![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)
